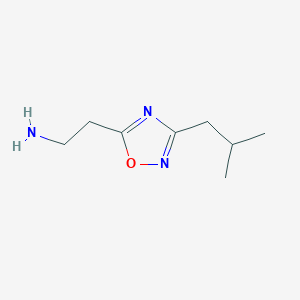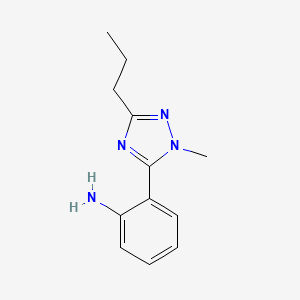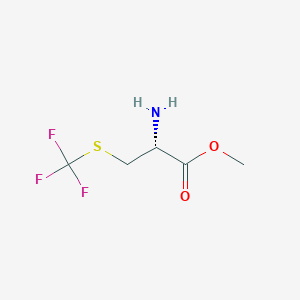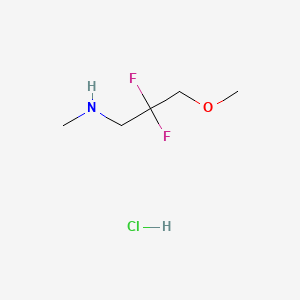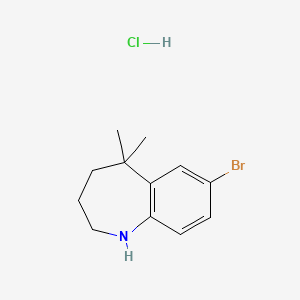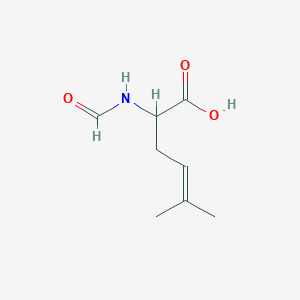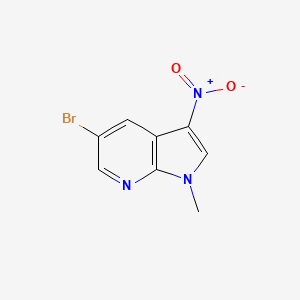
5-Bromo-1-methyl-3-nitro-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-nitro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position on the azaindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitro-7-azaindole typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 7-azaindole followed by nitration and methylation reactions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The nitration is usually carried out using nitric acid or a mixture of nitric acid and sulfuric acid . Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3-nitro-7-azaindole undergoes various chemical reactions, including:
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl group can be replaced with other alkyl or aryl groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium reagents
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group
Substituted azaindoles: Formed by nucleophilic substitution of the bromine atom
Scientific Research Applications
5-Bromo-1-methyl-3-nitro-7-azaindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-nitro-7-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby disrupting signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Lacks the methyl and nitro groups, making it less versatile in chemical reactions.
1-Methyl-7-azaindole: Lacks the bromine and nitro groups, affecting its biological activity.
3-Nitro-7-azaindole: Lacks the bromine and methyl groups, influencing its reactivity and applications.
Uniqueness
5-Bromo-1-methyl-3-nitro-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the nitro group enhances its reactivity in various chemical reactions. The methyl group contributes to its stability and solubility, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-7(12(13)14)6-2-5(9)3-10-8(6)11/h2-4H,1H3 |
InChI Key |
IWDRRWVMJUPPFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



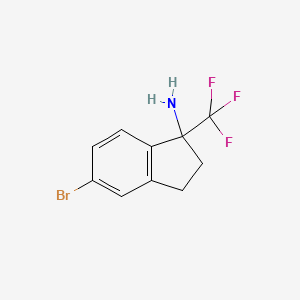
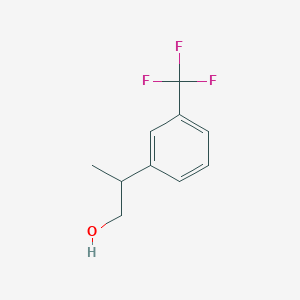
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
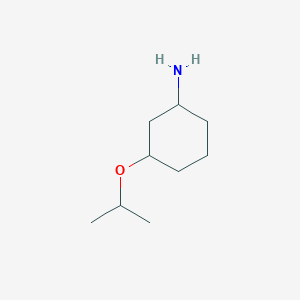

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
